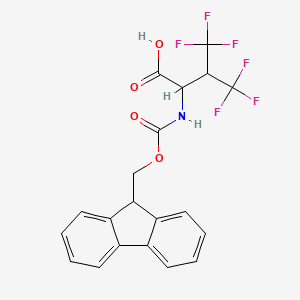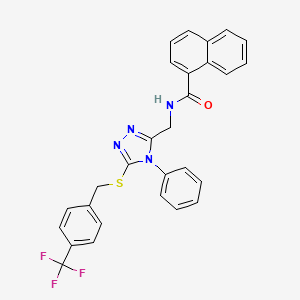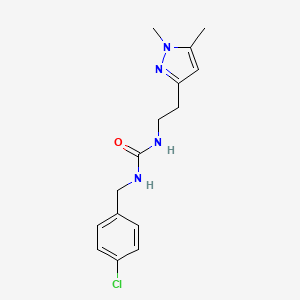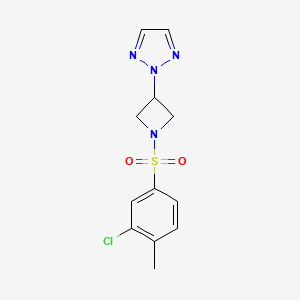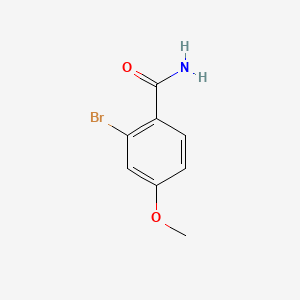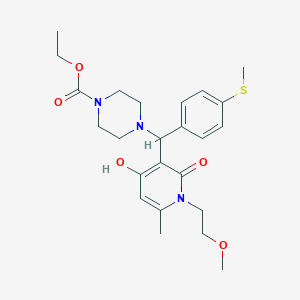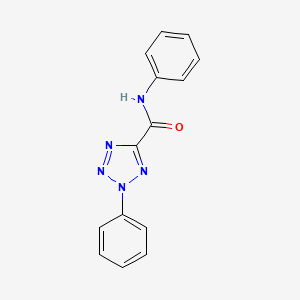
N,2-ジフェニル-2H-テトラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-diphenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms
科学的研究の応用
N,2-diphenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
Tetrazoles
are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
生化学分析
Biochemical Properties
N,2-diphenyl-2H-tetrazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxylic acid-containing molecules in biological systems . This property enables N,2-diphenyl-2H-tetrazole-5-carboxamide to participate in receptor-ligand interactions, enzyme inhibition, and other biochemical processes. It has been shown to interact with enzymes such as cyclooxygenase and urease, inhibiting their activity and thereby affecting various metabolic pathways .
Cellular Effects
N,2-diphenyl-2H-tetrazole-5-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like cyclooxygenase, this compound can modulate inflammatory responses and other signaling pathways . Additionally, its interaction with urease can affect nitrogen metabolism in cells. Studies have shown that N,2-diphenyl-2H-tetrazole-5-carboxamide can alter the expression of genes involved in these pathways, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of N,2-diphenyl-2H-tetrazole-5-carboxamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tetrazole ring’s ability to mimic carboxylic acids allows it to bind to enzyme active sites, inhibiting their function . This binding can result in the stabilization of enzyme-substrate complexes or the prevention of substrate binding, ultimately affecting the enzyme’s activity. Additionally, N,2-diphenyl-2H-tetrazole-5-carboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,2-diphenyl-2H-tetrazole-5-carboxamide can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that N,2-diphenyl-2H-tetrazole-5-carboxamide can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects can vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of N,2-diphenyl-2H-tetrazole-5-carboxamide in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, N,2-diphenyl-2H-tetrazole-5-carboxamide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
N,2-diphenyl-2H-tetrazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of enzymes like cyclooxygenase and urease affects the metabolic flux of pathways related to inflammation and nitrogen metabolism . Additionally, N,2-diphenyl-2H-tetrazole-5-carboxamide can influence the levels of metabolites involved in these pathways, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, N,2-diphenyl-2H-tetrazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The tetrazole ring’s lipophilicity allows N,2-diphenyl-2H-tetrazole-5-carboxamide to penetrate cell membranes and reach intracellular targets . This property is crucial for its biochemical activity and overall effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of N,2-diphenyl-2H-tetrazole-5-carboxamide is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, N,2-diphenyl-2H-tetrazole-5-carboxamide may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways . This targeted localization is essential for the compound’s function and its ability to modulate cellular processes effectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-diphenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,2-diphenyl-2H-tetrazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N,2-diphenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
類似化合物との比較
Similar Compounds
N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide: Similar structure with a butyl group instead of a hydrogen atom.
2-phenyl-2H-tetrazole-5-carboxylic acid: The precursor to N,2-diphenyl-2H-tetrazole-5-carboxamide.
Uniqueness
N,2-diphenyl-2H-tetrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its stability and potential for interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
N,2-diphenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(15-11-7-3-1-4-8-11)13-16-18-19(17-13)12-9-5-2-6-10-12/h1-10H,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQHQURDMRSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

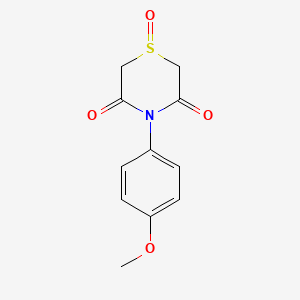
![methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2498766.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)
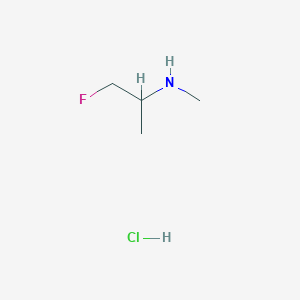
![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)
